molecular formula C21H20ClF2N3O3 B194106 Difloxacin hydrochloride CAS No. 91296-86-5

Difloxacin hydrochloride

Cat. No.: B194106
CAS No.: 91296-86-5
M. Wt: 435.8 g/mol
InChI Key: JFMGBGLSDVIOHL-UHFFFAOYSA-N
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Description

Difloxacin hydrochloride is a synthetic fluoroquinolone antibiotic primarily used in veterinary medicine. It exhibits broad-spectrum, concentration-dependent bactericidal activity against both Gram-negative and Gram-positive bacteria. This compound is known for its ability to interfere with bacterial DNA gyrase, an enzyme essential for DNA replication and maintenance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of difloxacin hydrochloride involves several key steps. Initially, ethyl 2,4,5-trifluorobenzoylacetate, [formyl-13C]-triethyl orthoformate, and [15N]-4-fluoroaniline are reacted to form ethyl [15N,3-13C]-3-(4-fluoroanilino)-2-(2,4,5-trifluorobenzoyl)acrylate. This intermediate undergoes cyclization and ester cleavage, followed by reaction with 1-methylpiperazine to yield difloxacin .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Difloxacin hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difloxacin N-oxide, while reduction may yield difloxacin amine derivatives .

Mechanism of Action

Difloxacin hydrochloride exerts its antibacterial effects by inhibiting the bacterial enzyme DNA gyrase (topoisomerase II). This enzyme is crucial for the negative supercoiling of DNA during replication. By inhibiting DNA gyrase, this compound prevents the replication and transcription of bacterial DNA, leading to cell death .

Comparison with Similar Compounds

  • Enrofloxacin
  • Ciprofloxacin
  • Norfloxacin
  • Sarafloxacin

Comparison: Difloxacin hydrochloride is unique among fluoroquinolones due to its specific structure and spectrum of activity. While enrofloxacin and ciprofloxacin are also broad-spectrum antibiotics, this compound is primarily used in veterinary medicine and has a different efficacy profile. It is less effective than enrofloxacin and pradofloxacin but still valuable for treating specific bacterial infections in animals .

Properties

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMGBGLSDVIOHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98106-17-3 (Parent)
Record name Difloxacin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2046599
Record name Difloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91296-86-5
Record name Difloxacin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIFLOXACIN HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Difloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difloxacin Hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ0260HJ0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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